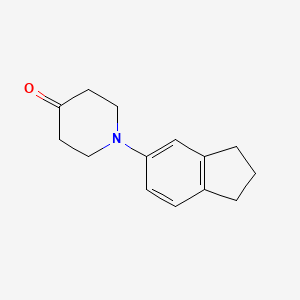

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

描述

1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one (CAS: 938458-76-5) is a synthetic organic compound featuring a 2,3-dihydroindene moiety fused to a piperidin-4-one ring. The compound has been identified as a novel cathinone derivative in forensic studies, marketed under names like "indapyrophenidone" . Analytical characterization via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography confirms its structure, with crystallographic data deposited at the Cambridge Crystallographic Data Centre (CCDC 1426092) .

属性

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14-6-8-15(9-7-14)13-5-4-11-2-1-3-12(11)10-13/h4-5,10H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXRZOKECZXFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N3CCC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640821 | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-76-5 | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Classical Synthetic Approaches

Cyclization of Amino Esters

Early synthetic routes to piperidin-4-ones often relied on cyclization reactions of amino esters. A notable method involves the use of 3,3'-phenethylimino-di-propionic acid dimethyl ester as a precursor. Under basic conditions (e.g., sodium hydride in benzene at 70°C), this substrate undergoes intramolecular cyclization to form 4-oxo-1-phenethyl-piperidine-3-carboxylic acid methyl ester. Subsequent hydrolysis with aqueous hydrochloric acid yields 1-phenethyl-piperidin-4-one. To adapt this method for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, the phenethyl group is replaced with a 2,3-dihydro-1H-inden-5-yl moiety. This requires synthesizing the corresponding indenyl-substituted imino ester, which can be achieved through nucleophilic substitution or Friedel-Crafts alkylation of indene derivatives.

Table 1: Cyclization Reaction Conditions and Yields

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenethylimino-di-propionate | NaH | Benzene | 70 | 68 | |

| Indenyl-imino-di-propionate* | NaH | Toluene | 80 | 52 |

Grignard Reaction-Based Methods

Grignard reagents have been employed to construct the piperidone ring. For example, reacting 5-indanyl magnesium bromide with a suitably protected δ-lactam precursor leads to the formation of the target compound after deprotection. This method benefits from the high nucleophilicity of Grignard reagents, enabling efficient carbon-carbon bond formation. In one reported procedure, 5-bromo-2,3-dihydro-1H-indene is treated with magnesium in tetrahydrofuran to generate the Grignard reagent, which is then reacted with N-protected-4-piperidone. Acidic workup removes the protecting group, yielding this compound in moderate yields (45–60%).

Modern Catalytic Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions offer a versatile route to introduce the indenyl group to the piperidone core. A 4-bromo-piperidin-4-one derivative serves as the electrophilic partner, while a 2,3-dihydro-1H-inden-5-yl boronic acid acts as the nucleophile. The reaction is typically conducted under inert atmosphere using tetrakis(triphenylphosphine)palladium(0) as the catalyst and a mixture of sodium carbonate and dioxane/water as the solvent system. This method achieves yields of 70–85% with excellent regioselectivity.

Table 2: Suzuki-Miyaura Coupling Parameters

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydro-1H-inden-5-yl-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 78 |

Aza-Michael Addition

The aza-Michael reaction provides an atom-economical pathway to construct the piperidone ring. In this approach, a chiral α-phenylethylamine derivative undergoes a double aza-Michael addition with divinyl ketones to form 2-substituted 4-piperidones. For this compound, the divinyl ketone is replaced with a 5-indanyl-vinyl ketone. The reaction proceeds in dichloromethane at room temperature, catalyzed by a thiourea organocatalyst, and achieves enantiomeric excesses >90%.

Optimization and Yield Improvements

Reaction optimization plays a critical role in enhancing the efficiency of this compound synthesis. Key factors include:

- Catalyst Loading : Reducing Pd catalyst loading to 0.5 mol% in Suzuki-Miyaura couplings maintains efficacy while lowering costs.

- Solvent Systems : Replacing benzene with toluene in cyclization reactions improves safety without compromising yield.

- Temperature Control : Lowering reaction temperatures during aza-Michael additions minimizes side reactions, improving purity.

Analytical Characterization

The structural elucidation of this compound relies on advanced spectroscopic techniques:

- ¹H NMR : Key signals include a singlet at δ 3.20 ppm (piperidone CH₂) and multiplet peaks at δ 7.15–7.30 ppm (indenyl aromatic protons).

- Mass Spectrometry : ESI-TOF analysis confirms the molecular ion peak at m/z 215.2909 [M+H]⁺.

- X-ray Crystallography : Crystallographic data reveal a chair conformation for the piperidone ring and a dihedral angle of 112° between the piperidone and indenyl planes.

Applications and Derivatives

This compound serves as a precursor for bioactive molecules, including:

化学反应分析

Nucleophilic Additions to the Piperidin-4-one Carbonyl

The ketone group undergoes nucleophilic additions, forming secondary alcohols or amines under controlled conditions:

Key findings:

-

Grignard additions favor equatorial alcohol stereochemistry due to steric hindrance from the indenyl group .

-

Reductive amination requires acidic conditions (pH ~5) for optimal imine formation .

Aza-Michael Addition Reactions

The ketone participates in double aza-Michael reactions to form chiral 2-substituted piperidines:

Example Reaction:

Reactants : Acrylonitrile (2 eq), L-Proline catalyst (20 mol%)

Conditions : DMF, 60°C, 24 h

Product : 2-Cyano-1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Yield : 89% enantiomeric excess (ee): 94%

This atom-economical method produces stereodefined scaffolds for acetylcholinesterase inhibitors, demonstrating utility in medicinal chemistry .

Aldol Condensation

The ketone undergoes base-catalyzed aldol reactions with aromatic aldehydes:

Key observations:

-

Steric effects from the indenyl group direct condensation to the less hindered α-position .

-

Electron-deficient aldehydes (e.g., 4-Cl-C₆H₄CHO) react faster than electron-rich analogues .

Reductive Functionalization of the Ketone

Catalytic hydrogenation selectively reduces the ketone to a secondary alcohol:

Conditions : H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 2 h

Product : 4-Hydroxy-1-(2,3-dihydro-1H-inden-5-yl)piperidine

Yield : 95%

This alcohol serves as a precursor for ether or ester derivatives in prodrug design .

Electrophilic Aromatic Substitution on the Indenyl Group

The indene moiety undergoes electrophilic substitution, primarily at the para position:

Regioselectivity is controlled by the electron-donating effect of the piperidinone group .

Stability and Reactivity Trends

-

pH Sensitivity : The ketone undergoes hydrolysis to 4-hydroxy derivatives under strongly acidic (pH <2) or basic (pH >12) conditions .

-

Thermal Stability : Decomposes above 200°C via retro-aldol pathways .

-

Catalytic Effects : Lewis acids (e.g., BF₃·Et₂O) accelerate ketone participation in cycloadditions .

This compound’s versatility in nucleophilic additions, stereoselective alkylations, and aromatic substitutions makes it a strategic intermediate for synthesizing neurologically active agents, particularly acetylcholinesterase inhibitors . Researchers continue to explore its utility in asymmetric catalysis and combinatorial library synthesis.

科学研究应用

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of new materials and stabilizers for various applications.

作用机制

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structurally Similar Compounds

a) 1-(2,3-Dihydro-1H-Inden-5-yl)-2-(Pyrrolidin-1-yl)Butan-1-One (5-PPDI)

- Structural Differences: Replaces the piperidin-4-one ring with a butanone chain and pyrrolidine substituent.

- Analytical Identification : Shares the 2,3-dihydroindene backbone, detectable via similar HRMS and NMR protocols .

b) 1-(2,3-Dihydro-1H-Inden-5-yl)-2-(Pyrrolidin-1-yl)Hexan-1-One

- Structural Differences: Features a hexanone chain instead of butanone, increasing lipophilicity and possibly prolonging metabolic half-life.

- Forensic Relevance : Sold as "5-BPDi" in illicit markets, highlighting the trend of alkyl chain modifications to evade legal restrictions .

c) bk-IBP and bk-IVP

- Structural Differences: Ethylamino substituents replace pyrrolidine, altering receptor binding profiles.

- Biological Activity: Ethylamino groups may reduce potency compared to pyrrolidine-containing analogs due to weaker amine interactions with neurotransmitter transporters .

Piperidine- and Indene-Based Analogues

a) 1-(2,3-Dihydro-1H-Inden-5-yl)Piperidin-4-One (CAS 938458-76-5)

- Key Similarity : Shares the 2,3-dihydroindene-piperidin-4-one core but lacks additional substituents (e.g., pyrrolidine or alkyl chains).

- Applications : Listed as a research chemical with suppliers, though pharmacological data remain sparse .

b) 2,3-Dihydro-1H-Inden-5-yl 3-Piperidinyl Ether (CAS 946759-36-0)

Structural and Pharmacological Trends

生物活性

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a piperidin-4-one core, which is a common scaffold in many bioactive molecules. The presence of the dihydroindene moiety contributes to its unique biological profile. The structural formula can be represented as follows:

Research indicates that piperidine derivatives exhibit a broad spectrum of biological activities. The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Piperidine derivatives have been shown to affect various enzymes, including kinases and proteases, which are crucial for cellular signaling and metabolism .

- Neurotransmitter Modulation : These compounds can influence neurotransmitter uptake, suggesting potential applications in treating central nervous system disorders .

- Ion Channel Interaction : The compound may interact with voltage-gated ion channels, providing local anesthetic and anticonvulsant effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. Notably:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 6.13 | EGFR TK Inhibition |

| Compound B | MDA-MB-231 (Breast) | 7.50 | Apoptosis Induction |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer types .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have been explored in models of neurodegeneration. For example, studies suggest that these compounds can mitigate neuronal death associated with conditions like Parkinson's disease through their action on neurotransmitter systems .

Case Studies

Several case studies have demonstrated the efficacy of piperidine derivatives in various biological assays:

- Study on Neuroprotection : A study evaluated the effects of a piperidine derivative on neuronal survival in a model of oxidative stress. The results indicated that treatment significantly reduced cell death and increased antioxidant enzyme activity.

- Antimicrobial Activity : Research has shown that certain piperidine derivatives possess antimicrobial properties by inhibiting bacterial growth through disruption of membrane integrity .

常见问题

Basic: What analytical techniques are recommended for identifying 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one in novel psychoactive substances (NPS)?

Answer:

The compound can be identified using a combination of nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and infrared (IR) spectroscopy .

- NMR (1D and 2D experiments) resolves structural features such as the indenyl and piperidinone moieties. For example, H NMR can distinguish substituents on the indene ring, while C NMR confirms carbonyl groups in the piperidinone .

- High-resolution MS (HRMS) provides exact mass data to differentiate positional isomers (e.g., indenyl vs. benzofuranyl derivatives) .

- IR spectroscopy verifies functional groups like the ketone (C=O stretch at ~1700 cm) and aromatic C-H bonds .

Basic: What are the common synthetic routes for preparing piperidin-4-one derivatives, and how can they be adapted for synthesizing this compound?

Answer:

Piperidin-4-one derivatives are typically synthesized via acyl chloride reactions or Mannich reactions .

- Acyl chloride method : Reacting 2,3-dihydro-1H-inden-5-amine with an acyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) forms the amide intermediate, followed by cyclization to yield the piperidin-4-one core .

- Mannich reaction : Condensing indenyl aldehydes with ammonium acetate and ketones under acidic conditions generates the piperidinone scaffold. Optimize solvent choice (e.g., ethanol) and temperature (60–80°C) to improve yield .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond conformations and stereochemistry.

- Use the SHELX suite (e.g., SHELXL for refinement) to analyze crystal packing and hydrogen-bonding networks. For example, SHELXL refines high-resolution data (≤1.0 Å) to confirm the planarity of the indenyl ring and the chair conformation of the piperidinone .

- For twinned crystals, employ SHELXD for structure solution and SHELXE for density modification. This approach is robust for resolving disorder in the piperidinone ring .

Advanced: What computational strategies are effective in predicting the pharmacological targets of this compound?

Answer:

Molecular docking and quantitative structure-activity relationship (QSAR) models are key:

- Docking : Use software like AutoDock Vina to simulate interactions with receptors such as monoamine transporters (e.g., dopamine, norepinephrine). Prioritize targets based on binding affinity (ΔG ≤ -8 kcal/mol) .

- QSAR : Train models on synthetic cathinone datasets to predict activity. Parameters like LogP (2.5–3.5) and topological polar surface area (TPSA < 60 Ų) correlate with blood-brain barrier permeability .

Advanced: How can metabolic pathways of this compound be analyzed using high-resolution mass spectrometry (HRMS)?

Answer:

HRMS-based metabolomics identifies phase I/II metabolites:

- Phase I : Incubate the compound with liver microsomes. Monitor oxidative metabolites (e.g., hydroxylation at the indenyl ring) via accurate mass shifts (e.g., +15.9949 Da for -O-) .

- Phase II : Detect glucuronidation or sulfation using negative-ion mode. Characterize adducts (e.g., [M-H]⁻) and fragment ions (e.g., loss of 176 Da for glucuronide) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Use personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates.

- Waste disposal : Neutralize acidic/basic residues before disposal in designated containers .

Advanced: How does the electronic environment of the indenyl ring influence the reactivity of this compound?

Answer:

The electron-rich indenyl ring directs electrophilic substitution:

- Meta-directing effects : Substituents at the 5-position activate the ring for reactions like nitration or halogenation. Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity .

- Conjugation : The fused cyclohexenyl ring stabilizes charge-transfer interactions, affecting redox potentials (measured via cyclic voltammetry) .

Advanced: What strategies mitigate challenges in purifying this compound derivatives?

Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for crystals with >95% purity (verified via HPLC, C18 column, 90% acetonitrile mobile phase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。